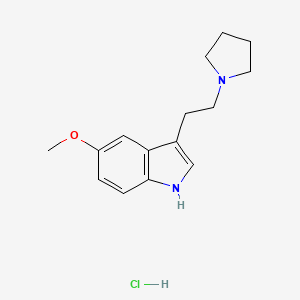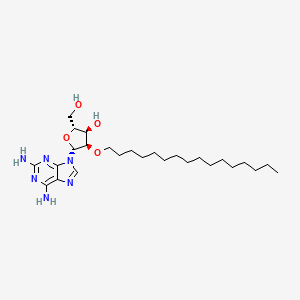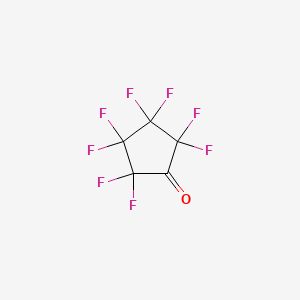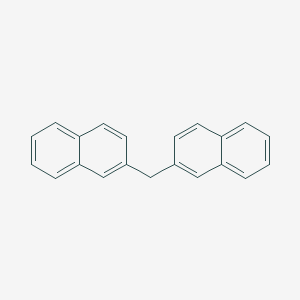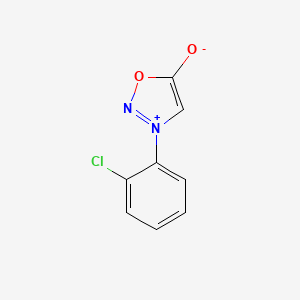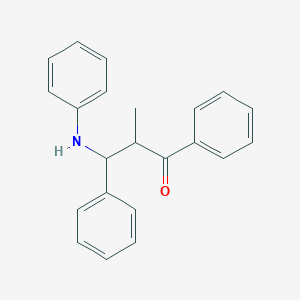
2-Methyl-3-pentenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-pentenoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from 2-methyl-3-pentenoic acid and methanol. This compound is known for its fruity odor and is used in various applications, including as a flavoring agent in the food industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-3-pentenoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-3-pentenoic acid with methanol in the presence of an acid catalyst. Another method involves the methoxycarbonylation of 1,3-butadiene using palladium catalysts .
Industrial Production Methods
In industrial settings, this compound is often produced through the methoxycarbonylation of 1,3-butadiene. This process involves the use of palladium catalysts and specific reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-pentenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and alkoxide ions.
Major Products
Oxidation: 2-Methyl-3-pentenoic acid.
Reduction: 2-Methyl-3-pentenol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-pentenoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-pentenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases and other enzymes in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-methyl-3-pentenoate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2-pentenoate: Lacks the methyl group at the 3-position.
2-Methyl-3-pentenoic acid: The parent acid of this compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its fruity odor and reactivity make it valuable in various applications, particularly in the flavor and fragrance industry .
Eigenschaften
Molekularformel |
C6H9O2- |
|---|---|
Molekulargewicht |
113.13 g/mol |
IUPAC-Name |
2-methylpent-3-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/p-1 |
InChI-Schlüssel |
NFRJJFMXYKSRPK-UHFFFAOYSA-M |
Kanonische SMILES |
CC=CC(C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



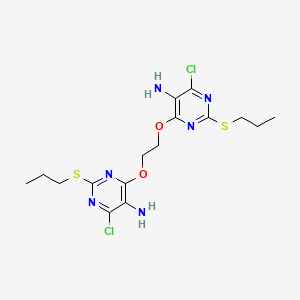
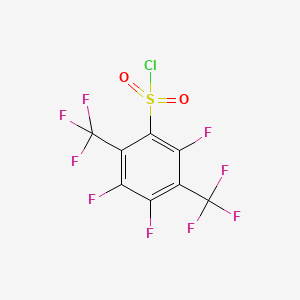
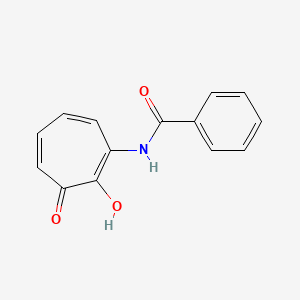
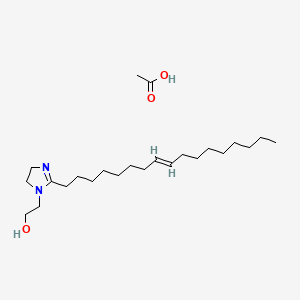
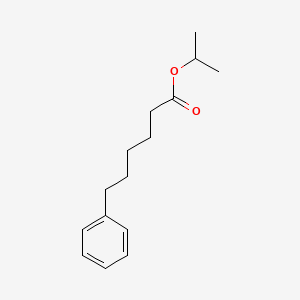
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
